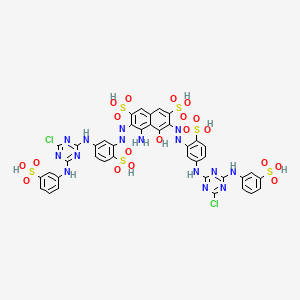
3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a thioamide in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as electroluminescent materials for OLED devices
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiazoles: Another class of heterocyclic compounds with sulfur and nitrogen atoms, known for their diverse biological activities.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms and are studied for their antimicrobial and anticancer properties
Uniqueness
3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride is unique due to its specific ring structure and the presence of both amino and thiazin-ium groups. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
92629-51-1 |
|---|---|
Fórmula molecular |
C7H11ClN4S |
Peso molecular |
218.71 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-5-ium-6,8-diamine;chloride |
InChI |
InChI=1S/C7H10N4S.ClH/c8-5-4-6(9)11-2-1-3-12-7(11)10-5;/h4H,1-3H2,(H3,8,9);1H |
Clave InChI |
KDOCRAQRRFCDKG-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+]2=C(C=C(N=C2SC1)N)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)


![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)


